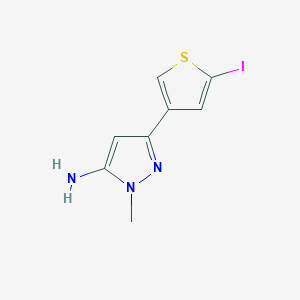
3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a thiophene ring substituted with an iodine atom at the 5-position, and a pyrazole ring substituted with a methyl group at the 1-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Iodination of Thiophene: The thiophene ring is iodinated at the 5-position using iodine monochloride (ICl) in a suitable solvent such as dichloromethane (CH₂Cl₂) at low temperatures.
Formation of Pyrazole Ring: The iodinated thiophene is then reacted with hydrazine and an appropriate ketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyrazole rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent and catalyst.
Coupling Reactions: Palladium-based catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Products: Coupling reactions can yield biaryl or heteroaryl compounds.
Scientific Research Applications
3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation and substitution patterns on the thiophene and pyrazole rings.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological properties.
Thiophene Derivatives: Various thiophene-based compounds used in organic electronics and medicinal chemistry.
Uniqueness
3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the iodothiophene and pyrazole moieties, which confer distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8IN3S |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
5-(5-iodothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8IN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |
InChI Key |
IBODXWGQRLIVMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC(=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















